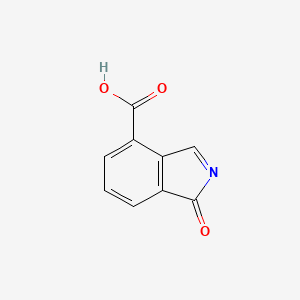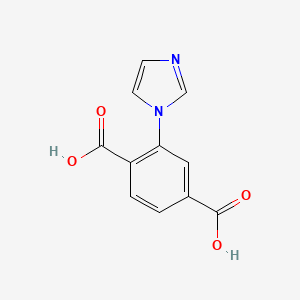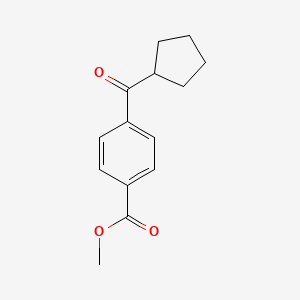
Methyl 4-(cyclopentanecarbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(cyclopentanecarbonyl)benzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoate group attached to a cyclopentanecarbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-(cyclopentanecarbonyl)benzoate can be synthesized through the esterification of 4-(cyclopentanecarbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process and reduce the environmental impact.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield 4-(cyclopentanecarbonyl)benzoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Hydrolysis: 4-(cyclopentanecarbonyl)benzoic acid and methanol.
Reduction: 4-(cyclopentanecarbonyl)benzyl alcohol.
Substitution: Methyl 4-(cyclopentanecarbonyl)-3-nitrobenzoate or methyl 4-(cyclopentanecarbonyl)-3-bromobenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-(cyclopentanecarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Catalysis: The compound may be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Mecanismo De Acción
The mechanism of action of methyl 4-(cyclopentanecarbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis in vivo, releasing the active benzoic acid derivative, which can then exert its effects on the target molecules.
Comparación Con Compuestos Similares
Methyl benzoate: Similar in structure but lacks the cyclopentanecarbonyl group.
Ethyl 4-(cyclopentanecarbonyl)benzoate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(cyclohexanecarbonyl)benzoate: Similar but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: Methyl 4-(cyclopentanecarbonyl)benzoate is unique due to the presence of the cyclopentanecarbonyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl 4-(cyclopentanecarbonyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)12-8-6-11(7-9-12)13(15)10-4-2-3-5-10/h6-10H,2-5H2,1H3 |
Clave InChI |
YUBVDMAVMSKWTI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



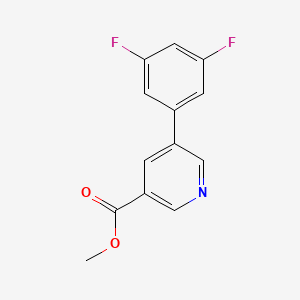
![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
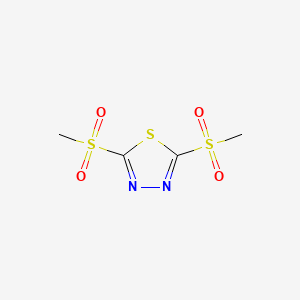
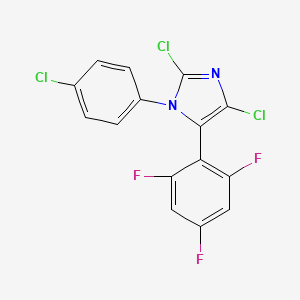

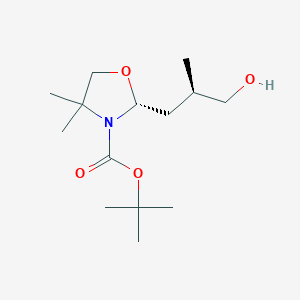
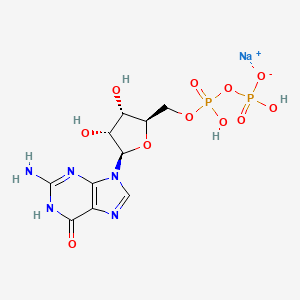
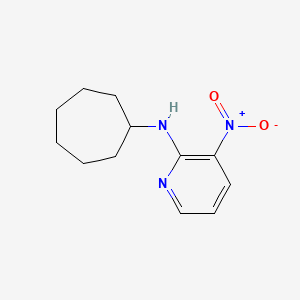
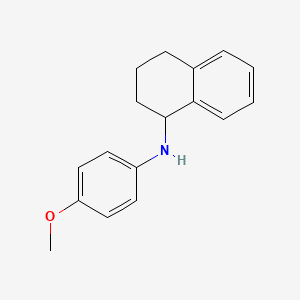

![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
